molecular formula C14H10F2O3 B6402912 6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid CAS No. 1261978-51-1

6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid

Cat. No.: B6402912
CAS No.: 1261978-51-1
M. Wt: 264.22 g/mol
InChI Key: UFWVXNATEUPGEE-UHFFFAOYSA-N
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Description

6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid is a fluorinated aromatic carboxylic acid This compound is of interest due to its unique structural features, which include two fluorine atoms and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base (such as potassium carbonate), a palladium catalyst (like Pd(PPh3)4), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 6-Fluoro-2-(5-fluoro-2-hydroxyphenyl)benzoic acid.

    Reduction: Formation of 6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The methoxy group can also play a role in modulating the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxy group on the benzoic acid core

Properties

IUPAC Name

2-fluoro-6-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-6-5-8(15)7-10(12)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWVXNATEUPGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690214
Record name 3,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-51-1
Record name 3,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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